molecular formula C5H8O B8032323 Cyclopentenol

Cyclopentenol

Cat. No.: B8032323
M. Wt: 84.12 g/mol
InChI Key: NWZXFAYYQNFDCA-UHFFFAOYSA-N
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Description

Cyclopentenol, also known as cyclopentyl alcohol, is a cyclic alcohol with the molecular formula C₅H₈O. It is a colorless liquid at room temperature and has a distinctive odor. This compound is categorized under the cycloalkanols class, which refers to hydrocarbon compounds containing a cycloalkane substituted with one hydroxyl group. This compound is notable for its structural uniqueness and chemical properties, making it an important element in various commercial and scientific contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentenol can be synthesized through several methods:

Industrial Production Methods: this compound can also be produced industrially through the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol. The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

Chemical Reactions Analysis

Cyclopentenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to cyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: this compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include chromic acid for oxidation, lithium aluminum hydride for reduction, and hydrogen halides for substitution. The major products formed from these reactions are cyclopentanone, cyclopentane, and cyclopentyl halides, respectively .

Mechanism of Action

The mechanism by which cyclopentenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, this compound can act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The hydroxyl group in this compound allows it to form hydrogen bonds, influencing its interactions with other molecules and its overall reactivity .

Properties

IUPAC Name

cyclopenten-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h3,6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZXFAYYQNFDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentenol
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Reactant of Route 3
Cyclopentenol
Reactant of Route 4
Cyclopentenol
Reactant of Route 5
Cyclopentenol
Reactant of Route 6
Cyclopentenol

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